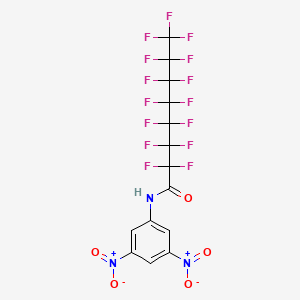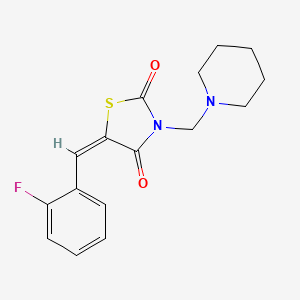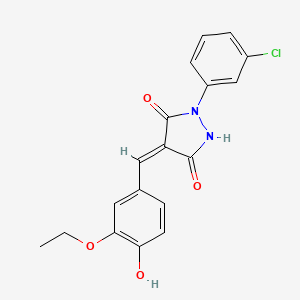![molecular formula C19H16Cl2N6O3 B14950597 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone typically involves a multi-step process:
Formation of 2,4-Dichlorobenzaldehyde: This can be synthesized by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst.
Preparation of 4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl hydrazine: This intermediate can be synthesized by reacting 4-methoxyaniline with 6-methyl-5-nitro-2-pyrimidinecarboxylic acid, followed by hydrazine hydrate treatment.
Condensation Reaction: The final step involves the condensation of 2,4-Dichlorobenzaldehyde with the prepared hydrazine derivative under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2,4-Dichlorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 2,4-Dichlorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro and hydrazone groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The hydrazone moiety can form stable complexes with metal ions, which may contribute to its biological activity.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity but lacking the additional functional groups.
4-Methoxyaniline: An aromatic amine with a methoxy group, used in the synthesis of various organic compounds.
6-Methyl-5-nitro-2-pyrimidinecarboxylic acid: A pyrimidine derivative with nitro and carboxylic acid groups, used as an intermediate in organic synthesis.
Uniqueness
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-methyl-5-nitro-2-pyrimidinyl]hydrazone is unique due to the combination of multiple functional groups in a single molecule, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research.
属性
分子式 |
C19H16Cl2N6O3 |
|---|---|
分子量 |
447.3 g/mol |
IUPAC 名称 |
2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-11-17(27(28)29)18(24-14-5-7-15(30-2)8-6-14)25-19(23-11)26-22-10-12-3-4-13(20)9-16(12)21/h3-10H,1-2H3,(H2,23,24,25,26)/b22-10+ |
InChI 键 |
DZWJVPQAOYUWLH-LSHDLFTRSA-N |
手性 SMILES |
CC1=C(C(=NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)

![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)

![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)

![N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

